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molecular formula C5H13NO3S B2510574 N-(2-hydroxypropyl)-N-methylmethanesulfonamide CAS No. 106894-77-3

N-(2-hydroxypropyl)-N-methylmethanesulfonamide

Cat. No. B2510574
M. Wt: 167.22
InChI Key: WXCXGDONMSBJFT-UHFFFAOYSA-N
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Patent
US04629497

Procedure details

N-Methylmethanesulfonamide (21.8 grams; 0.2 mol), t-butylalcohol (50 ml) sodium hydride (0.5 grams; 50% in mineral oil), and propylene oxide (11.6 grams; 0.2 mol) were placed into a 3-necked glass reaction flask equipped with stopper, stirrer, thermometer, and reflux condenser. The mixture was heated at 50°-60° C. for three hours, cooled, and concentrated on a rotoevaporator. The concentrate was neutralized with concentrated hydrochloric acid (1 ml) and distilled under reduced pressure. Fractions 4 and 5 (13.2 grams; boiling point (140°-142° C./1.5 mm Hg) analyzed for the described product as follows:
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([CH3:6])(=[O:5])=[O:4].[CH2:7]1[O:10][CH:8]1[CH3:9]>C(O)(C)(C)C>[CH3:1][N:2]([CH2:7][CH:8]([OH:10])[CH3:9])[S:3]([CH3:6])(=[O:5])=[O:4]

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
CNS(=O)(=O)C
Name
Quantity
11.6 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stopper, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50°-60° C. for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotoevaporator
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
point (140°-142° C./1.5 mm Hg)

Outcomes

Product
Name
Type
Smiles
CN(S(=O)(=O)C)CC(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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